

potential biological activity of thiomorpholine containing compounds

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Compound of Interest

Compound Name: *4'-Methyl-2-thiomorpholinomethyl benzophenone*
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Technical Deep Dive: Thiomorpholine Scaffolds in Drug Discovery

Bioisosteric Utility, Synthetic Pathways, and Therapeutic Potential[1][2][3]

Part 1: Executive Summary & Structural Logic

The Sulfur Advantage In the landscape of heterocyclic drug design, the thiomorpholine scaffold represents a critical bioisostere of the widely utilized morpholine and piperazine rings. While morpholine (1-oxa-4-azacyclohexane) is ubiquitous in approved drugs (e.g., gefitinib, linezolid), the substitution of the oxygen atom with sulfur to form thiomorpholine (1-thia-4-azacyclohexane) introduces distinct physicochemical alterations that drug developers can exploit to fine-tune pharmacokinetics.

Key Physicochemical Shifts:

- **Lipophilicity (LogP):** Sulfur is significantly less electronegative and more lipophilic than oxygen. Replacing a morpholine with a thiomorpholine typically increases the LogP of the molecule, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
- **Basicity (pKa):** The thiomorpholine nitrogen is generally less basic than that of morpholine due to the differing electronic effects of the sulfide versus the ether linkage, altering protonation states at physiological pH.
- **Metabolic Handles:** Unlike the metabolically inert ether oxygen in morpholine, the sulfur in thiomorpholine is a "soft" metabolic handle. It can be sequentially oxidized by cytochrome P450 enzymes to sulfoxides (S=O) and sulfones (O=S=O). This allows for the design of prodrugs or active metabolites with tunable polarity.

Part 2: Therapeutic Applications & Mechanisms

Metabolic Disorders: DPP-4 Inhibition

Thiomorpholine derivatives have emerged as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target for Type 2 Diabetes Mellitus (T2DM).

- **Mechanism:** DPP-4 rapidly degrades incretin hormones (GLP-1 and GIP).^{[1][2]} Inhibiting this enzyme extends the half-life of incretins, stimulating insulin secretion and suppressing glucagon.
- **Thiomorpholine Specificity:** Research by Bei Han et al.^[3] demonstrates that thiomorpholine-bearing peptidomimetics can occupy the S1 and S2 pockets of the DPP-4 active site. The sulfur atom often engages in specific hydrophobic interactions that the oxygen analog cannot, potentially improving selectivity over related peptidases (DPP-8/9).

Cardiovascular: Hypolipidemic & Antioxidant Activity

A unique application of thiomorpholine scaffolds is in the inhibition of squalene synthase, a downstream enzyme in the cholesterol biosynthesis pathway.^{[3][4][5]}

- **Dual-Action Mechanism:** Tooulia et al. synthesized N-substituted thiomorpholines that act as dual agents:

- Squalene Synthase Inhibition: Reducing plasma triglycerides and LDL-cholesterol (up to 76-80% reduction in hyperlipidemic rat models).[5]
- Antioxidant Protection: The sulfide moiety acts as an intrinsic antioxidant, scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation (IC50 ~7.5 μ M). This protects LDL from oxidation, a critical step in atherogenesis.

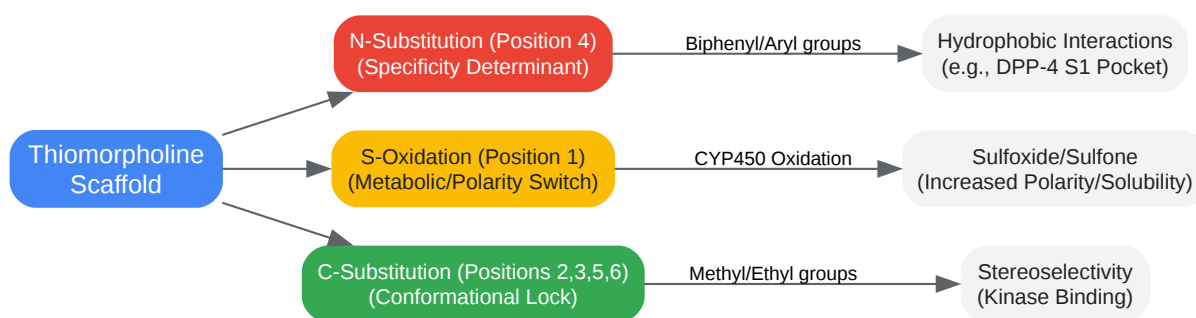
Oncology: Kinase & mTOR Modulation

While morpholines are standard in PI3K/mTOR inhibitors, thiomorpholine analogs are being explored to overcome resistance or improve metabolic stability. The larger atomic radius of sulfur can induce subtle conformational changes in the "chair" form of the ring, potentially altering binding kinetics in the ATP-binding pockets of kinases.

Part 3: Structure-Activity Relationship (SAR)

Visualization

The following diagram illustrates the core SAR logic when optimizing thiomorpholine scaffolds.



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Figure 1: Strategic modification points on the thiomorpholine ring and their pharmacological consequences.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Substituted Thiomorpholine Derivatives

Context: General procedure for attaching aryl/acyl groups to the thiomorpholine nitrogen, essential for creating DPP-4 inhibitors or hypolipidemic agents.

Reagents:

- Thiomorpholine (1.0 eq)
- Aryl/Alkyl Halide or Acyl Chloride (1.1 eq)
- Base: Potassium Carbonate () or Triethylamine ()
- Solvent: Acetonitrile () or DMF

Step-by-Step Methodology:

- Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (10 mmol) in anhydrous acetonitrile (20 mL).
- Base Addition: Add anhydrous (15 mmol) to the solution. Stir at room temperature for 15 minutes to ensure suspension.
- Electrophile Addition: Dropwise add the specific aryl halide or acyl chloride (11 mmol) dissolved in acetonitrile (5 mL) over 10 minutes.
 - Critical Control: If the reaction is exothermic (acyl chlorides), cool the flask to 0°C during addition.
- Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

- Work-up:
 - Cool to room temperature.
 - Filter off the inorganic salts (/KCl).
 - Evaporate the solvent under reduced pressure.
- Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry over . Purify the crude product via silica gel column chromatography.

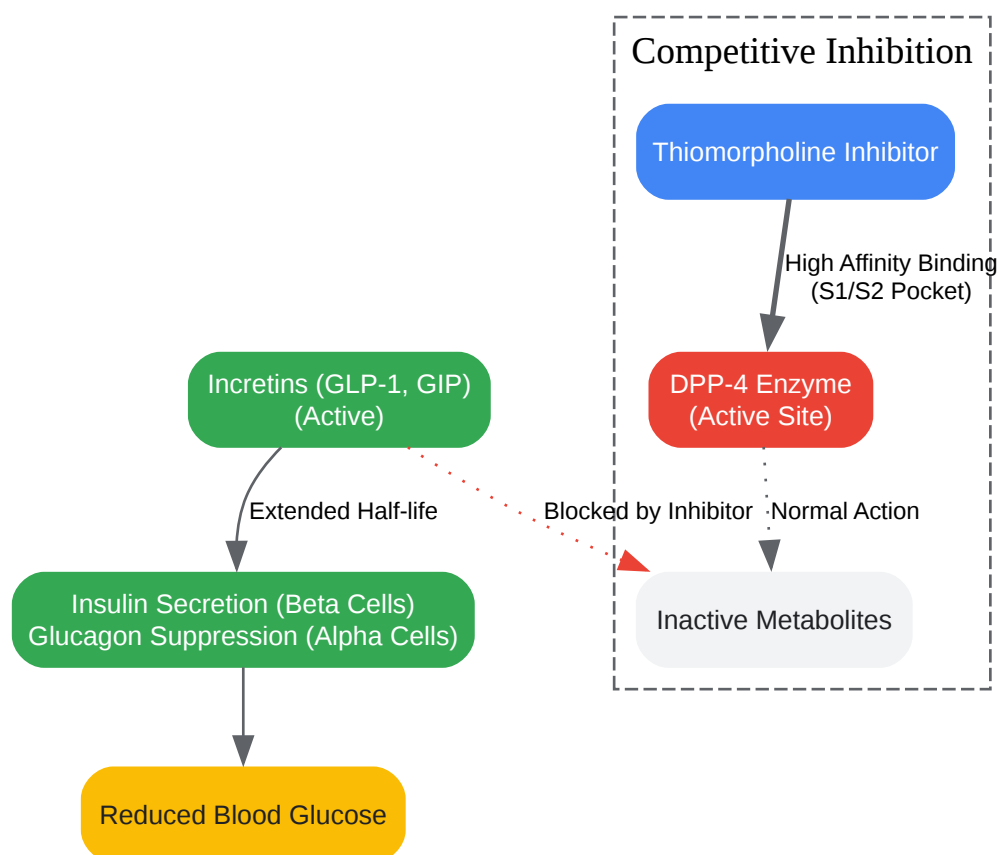
Protocol B: In Vitro Lipid Peroxidation Inhibition Assay

Context: Validating the antioxidant capacity of the sulfide moiety (based on Tooulia et al.).

- Substrate Preparation: Isolate rat liver microsomes via differential centrifugation. Resuspend in Tris-HCl buffer (pH 7.4).
- Induction: Incubate microsomes (2 mg protein/mL) with the test thiomorpholine compound (1–100 μ M) at 37°C.
- Initiation: Add Ferrous Sulfate (, 10 μ M) and Ascorbic Acid (0.1 mM) to initiate non-enzymatic lipid peroxidation.
- Reaction: Incubate for 45 minutes at 37°C.
- Termination & Visualization: Add thiobarbituric acid (TBA) reagent. Heat at 95°C for 15 minutes.
- Quantification: Measure the absorbance of the pink adduct (TBA-MDA complex) at 535 nm.
- Calculation: % Inhibition = .

Part 5: Mechanistic Visualization (DPP-4 Inhibition)

The following graph illustrates the proposed mechanism of action for thiomorpholine-based DPP-4 inhibitors, highlighting the preservation of incretin hormones.



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Figure 2: Mechanism of action for thiomorpholine-based DPP-4 inhibitors preventing GLP-1 degradation.

Part 6: Future Outlook

The thiomorpholine scaffold is underutilized compared to morpholine. Future development lies in:

- "Late-Stage Thiation": Developing synthetic methods to directly swap oxygen for sulfur in complex late-stage drug candidates to rapidly generate thiomorpholine analogs for SAR exploration.

- S-Oxide Prodrugs: Exploiting the metabolic oxidation of thiomorpholine to sulfoxide to create prodrugs that are activated in the liver, potentially reducing systemic toxicity.

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